molecular formula C16H10F4N2O2 B2380452 N-[Cyano-(2,4-difluorophenyl)methyl]-2-(difluoromethoxy)benzamide CAS No. 2249270-29-7

N-[Cyano-(2,4-difluorophenyl)methyl]-2-(difluoromethoxy)benzamide

Cat. No. B2380452
CAS RN: 2249270-29-7
M. Wt: 338.262
InChI Key: YBHIKPOPKQDDAO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the benzamide core. Unfortunately, without more specific information or experimental data, it’s not possible to provide a detailed molecular structure analysis .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the cyano group, the difluorophenyl group, and the difluoromethoxy group. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. This could include further studies to understand its mechanism of action, to optimize its synthesis, or to improve its physical and chemical properties .

properties

IUPAC Name

N-[cyano-(2,4-difluorophenyl)methyl]-2-(difluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F4N2O2/c17-9-5-6-10(12(18)7-9)13(8-21)22-15(23)11-3-1-2-4-14(11)24-16(19)20/h1-7,13,16H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHIKPOPKQDDAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(C#N)C2=C(C=C(C=C2)F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[Cyano-(2,4-difluorophenyl)methyl]-2-(difluoromethoxy)benzamide

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